4-(2-Phenoxyethyl)piperidine hydrochloride

Übersicht

Beschreibung

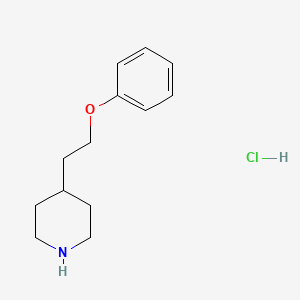

4-(2-Phenoxyethyl)piperidine hydrochloride is a chemical compound that belongs to the class of phenoxyalkyl amines. It is characterized by a piperidine ring substituted with a phenoxyethyl group. This compound is of interest due to its potential pharmacological activities, including anticholinergic and histamine H3 receptor inverse agonistic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-phenoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is obtained through crystallization and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Phenoxyethyl)piperidine hydrochloride undergoes various chemical reactions

Biologische Aktivität

Overview

4-(2-Phenoxyethyl)piperidine hydrochloride is a synthetic compound that belongs to the class of phenoxyalkyl amines. It is characterized by a piperidine ring substituted with a phenoxyethyl group, which confers significant biological activities, particularly in pharmacological applications. This compound has garnered interest due to its potential roles as an acetylcholinesterase (AChE) inhibitor and its implications in treating neurodegenerative diseases, such as Alzheimer's disease.

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors:

- Acetylcholinesterase Inhibition : The compound effectively inhibits AChE, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic transmission, potentially improving cognitive functions in neurodegenerative conditions.

- Histamine H3 Receptor Modulation : It exhibits inverse agonistic properties at histamine H3 receptors, which may influence neurotransmitter release and have implications for conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD).

Research indicates that this compound engages in various biochemical interactions:

- Cellular Effects : The compound modulates cellular signaling pathways, including the MAPK/ERK pathway, influencing gene expression and cell metabolism. Such modulation can lead to alterations in cell cycle dynamics and apoptosis in cancer cells .

- Inflammatory Pathways : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition of AChE : A study demonstrated that this compound binds effectively to the active site of AChE through non-covalent interactions, enhancing its inhibitory activity. This property is crucial for developing treatments for Alzheimer's disease .

- Anticancer Properties : Related piperidine compounds have shown potential against various cancers. For instance, piperidine derivatives were observed to induce apoptosis in breast cancer cell lines by modulating the Akt signaling pathway, which is also relevant for this compound due to structural similarities .

- Animal Model Studies : Recent explorations using an STZ (streptozotocin) animal model demonstrated the potential of phenoxyethyl piperidine derivatives in improving cognitive deficits associated with dementia, highlighting their therapeutic promise .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(2-Isopropylphenoxy)ethylpiperidine | Piperidine derivative | Enhanced lipophilicity; potential for higher bioavailability |

| 4-(2-Methoxyphenyl)ethylpiperidine | Piperidine derivative | Exhibits different selectivity profiles for enzyme inhibition |

| 4-(2-(3-Isopropylphenoxy)ethyl)piperidine | Piperidine derivative | Increased steric hindrance affecting binding affinity |

These comparisons illustrate how variations in substituents influence biological activity and pharmacological profiles.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4-(2-Phenoxyethyl)piperidine hydrochloride exhibits significant anticancer properties. It has been shown to affect several signaling pathways crucial in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt. These pathways are vital for the proliferation and survival of cancer cells . In vitro studies have demonstrated its effectiveness against various cancer types including breast, prostate, and lung cancers. Notably, it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Study:

A study explored the effects of piperidine derivatives on triple-negative breast cancer cells, highlighting the ability of these compounds to inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways .

Antiviral and Antimicrobial Properties

Piperidine derivatives, including this compound, are being investigated for their antiviral properties. These compounds have shown promise in inhibiting viral replication through various mechanisms, making them candidates for further development in antiviral therapies. Additionally, some studies suggest potential antimicrobial activities against specific pathogens.

Neuropharmacological Applications

The compound has been explored for its neuropharmacological effects, particularly as an analgesic. Piperidine derivatives are known to interact with opioid receptors and other neuroreceptors involved in pain modulation. This interaction suggests that this compound could serve as a potential alternative to traditional analgesics with fewer side effects .

Case Study:

Research on novel piperidine compounds indicated their capability to alleviate pain conditions similar to pethidine but with reduced addiction potential. These findings suggest that this compound could be developed into effective pain management therapies .

Eigenschaften

IUPAC Name |

4-(2-phenoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-5,12,14H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIVLBJBFTOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.